molecular formula C8H4Br3FO B13703992 2,2-dibromo-1-(5-bromo-2-fluorophenyl)ethanone

2,2-dibromo-1-(5-bromo-2-fluorophenyl)ethanone

Katalognummer: B13703992
Molekulargewicht: 374.83 g/mol
InChI-Schlüssel: VAFMQYPWQFCABM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dibromo-1-(5-bromo-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br3FO and a molecular weight of 374.83 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 2,2-dibromo-1-(5-bromo-2-fluorophenyl)ethanone can be achieved through several synthetic routes. One common method involves the bromination of 1-(5-bromo-2-fluorophenyl)ethanone using bromine in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as acetic acid and a temperature range of 0-25°C. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

2,2-Dibromo-1-(5-bromo-2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

2,2-Dibromo-1-(5-bromo-2-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor in the development of potential therapeutic agents for treating diseases such as cancer and bacterial infections.

    Industry: The compound is employed in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 2,2-dibromo-1-(5-bromo-2-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2,2-Dibromo-1-(5-bromo-2-fluorophenyl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H4Br3FO

Molekulargewicht

374.83 g/mol

IUPAC-Name

2,2-dibromo-1-(5-bromo-2-fluorophenyl)ethanone

InChI

InChI=1S/C8H4Br3FO/c9-4-1-2-6(12)5(3-4)7(13)8(10)11/h1-3,8H

InChI-Schlüssel

VAFMQYPWQFCABM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)C(=O)C(Br)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.